molecular formula C12H7Cl2N3 B8708158 5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine

5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B8708158
M. Wt: 264.11 g/mol
InChI Key: INDRHDCJGAIYFU-UHFFFAOYSA-N
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Patent
US08314098B2

Procedure details

There was dissolved, in acetonitrile (20 mL), 3-amino-5-phenyl-pyrazole (1.00 g, 6.28 mM) in an argon gas atmosphere, malonyl chloride (672 μL, 6.91 mM) was added to the resulting solution with ice-cooling and the mixture was stirred for 2 hours. To this reaction liquid, there was further added malonyl chloride (210 μL, 2.15 mM) followed by stirring the mixture for one hour. This reaction liquid was diluted with water and then extracted with ethyl acetate. The resulting extracts were combined, dried over anhydrous sodium sulfate and the solvent was then distilled off. After the addition of phosphoryl chloride (10 mL) to the resulting solid with ice-cooling, the resulting suspension was stirred for 4 hours, while refluxing the same with heating. The phosphoryl chloride was distilled off from the reaction liquid, the residue thus obtained was diluted with water and then extracted with methylene chloride. The extracts thus obtained were combined, dried over anhydrous sodium sulfate, the solvent was distilled off and then the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10) to thus give the title compound (168 mg, yield: 10%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
672 μL
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:4][N:3]=1.[C:13]([Cl:19])(=O)[CH2:14][C:15]([Cl:17])=O>C(#N)C.O>[Cl:17][C:15]1[CH:14]=[C:13]([Cl:19])[N:3]2[N:4]=[C:5]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:6]=[C:2]2[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NNC(=C1)C1=CC=CC=C1
Name
Quantity
672 μL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Two
Name
Quantity
210 μL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
To this reaction liquid, there
STIRRING
Type
STIRRING
Details
by stirring the mixture for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
This reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
ADDITION
Type
ADDITION
Details
After the addition of phosphoryl chloride (10 mL) to the resulting solid with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing the same
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISTILLATION
Type
DISTILLATION
Details
The phosphoryl chloride was distilled off from the reaction liquid
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extracts thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1)Cl)N=C(C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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